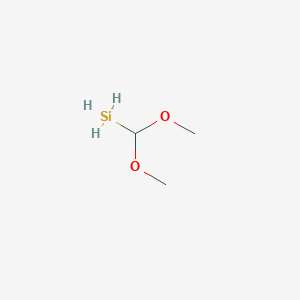
Dimethoxymethylsilane
描述
Dimethoxymethylsilane is an organosilicon compound with the chemical formula CH₃Si(OCH₃)₂ . It is a colorless liquid that is primarily used in the synthesis of various silicon-based materials. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in both academic and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions: Dimethoxymethylsilane can be synthesized through the reaction of methyltrichlorosilane with methanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane. The general reaction is as follows: [ \text{CH}_3\text{SiCl}_3 + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_2 + 2\text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar methods but with optimized conditions for higher yields and purity. The process involves the careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions: Dimethoxymethylsilane undergoes various types of reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction: Acts as a reducing agent in the presence of catalysts.
Substitution: Methoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Reduction: Often catalyzed by copper hydride complexes.
Substitution: Requires nucleophiles like amines or alcohols under basic conditions.
Major Products:
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Reduction: Yields reduced organic compounds and silanols.
Substitution: Forms new organosilicon compounds with varied functional groups.
科学研究应用
Dimethoxymethylsilane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of silicon-based polymers and materials.
Biology: Employed in the preparation of biocompatible coatings and materials.
Medicine: Utilized in drug delivery systems and medical devices.
Industry: Key component in the production of adhesives, sealants, and coatings.
作用机制
The mechanism by which dimethoxymethylsilane exerts its effects involves the formation of silicon-oxygen and silicon-carbon bonds. In hydrosilylation reactions, the silicon-hydrogen bond adds across double or triple bonds in organic compounds, facilitated by metal catalysts. The reactivity of the methoxy groups allows for substitution reactions, leading to the formation of diverse organosilicon compounds.
相似化合物的比较
Dimethyldiethoxysilane: Similar in structure but with ethoxy groups instead of methoxy groups.
Trimethoxymethylsilane: Contains three methoxy groups attached to silicon.
Diethoxymethylsilane: Features two ethoxy groups and one methyl group attached to silicon.
Uniqueness: Dimethoxymethylsilane is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its methoxy groups provide a good leaving group for substitution reactions, while the methyl group offers steric protection, enhancing its stability compared to other silanes.
属性
IUPAC Name |
dimethoxymethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10O2Si/c1-4-3(6)5-2/h3H,1-2,6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYQWMDBQFSCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















